molecular formula C20H18BrClN2O3S B298524 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Cat. No. B298524
M. Wt: 481.8 g/mol
InChI Key: RBCDLZMVOOCHAV-HJTUMBPSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one, also known as BCTP, is a chemical compound that has gained significant attention in scientific research. It belongs to the family of thiazolidinones and has been found to have potential therapeutic applications in various diseases.

Mechanism of Action

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one acts as a negative allosteric modulator of mGluR1. It binds to a specific site on the receptor, which reduces the receptor's activity. This results in a decrease in the release of neurotransmitters, including glutamate, which is involved in neuronal excitability. 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been found to have a higher affinity for mGluR1 compared to other mGluR subtypes.
Biochemical and Physiological Effects:
5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been found to have various biochemical and physiological effects. It has been shown to reduce the release of glutamate in the brain, which is involved in neuronal excitability. This results in a reduction in the severity of seizures in animal models of epilepsy. 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has also been found to have neuroprotective effects in animal models of Parkinson's disease and Alzheimer's disease. It has been shown to reduce the loss of dopaminergic neurons in the substantia nigra and improve cognitive function.

Advantages and Limitations for Lab Experiments

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has several advantages for lab experiments. It has a high affinity for mGluR1, which makes it a potent and selective inhibitor of the receptor. It is also stable and can be easily synthesized in the lab. However, 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life, which can limit its effectiveness in long-term experiments.

Future Directions

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications in humans. Some future directions for research include investigating the efficacy of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one in animal models of other neurological disorders, such as multiple sclerosis and Huntington's disease. Additionally, the development of more potent and selective mGluR1 inhibitors could improve the therapeutic potential of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one. Finally, the development of more effective methods for administering 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one could improve its potential for clinical use.

Synthesis Methods

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one can be synthesized by the condensation reaction between 5-bromo-3-chloro-2-hydroxybenzaldehyde and 4-methoxybenzylidene-3-propylthiosemicarbazone in the presence of thiazolidine-4-one. The reaction is carried out in ethanol under reflux conditions. The resulting product is then purified by recrystallization using ethanol.

Scientific Research Applications

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been extensively studied for its potential therapeutic applications in various diseases. It has been found to have a selective and potent inhibitory effect on the metabotropic glutamate receptor subtype 1 (mGluR1). This receptor is involved in the regulation of neuronal excitability, synaptic plasticity, and pain perception. 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one has been shown to have potential therapeutic applications in neurological disorders such as Parkinson's disease, Alzheimer's disease, and epilepsy.

properties

Product Name

5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-2-[(4-methoxyphenyl)imino]-3-propyl-1,3-thiazolidin-4-one

Molecular Formula

C20H18BrClN2O3S

Molecular Weight

481.8 g/mol

IUPAC Name

(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-2-(4-methoxyphenyl)imino-3-propyl-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H18BrClN2O3S/c1-3-8-24-19(26)17(10-12-9-13(21)11-16(22)18(12)25)28-20(24)23-14-4-6-15(27-2)7-5-14/h4-7,9-11,25H,3,8H2,1-2H3/b17-10-,23-20?

InChI Key

RBCDLZMVOOCHAV-HJTUMBPSSA-N

Isomeric SMILES

CCCN1C(=O)/C(=C/C2=C(C(=CC(=C2)Br)Cl)O)/SC1=NC3=CC=C(C=C3)OC

SMILES

CCCN1C(=O)C(=CC2=CC(=CC(=C2O)Cl)Br)SC1=NC3=CC=C(C=C3)OC

Canonical SMILES

CCCN1C(=O)C(=CC2=C(C(=CC(=C2)Br)Cl)O)SC1=NC3=CC=C(C=C3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.